molecular formula C9H9Cl2NO<br>C6H3Cl2NHCOCH2CH3<br>C9H9Cl2NO B472794 Propanil CAS No. 709-98-8

Propanil

Cat. No. B472794
CAS RN: 709-98-8
M. Wt: 218.08g/mol
InChI Key: LFULEKSKNZEWOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Propanil is industrially synthesized by nitration of 1,2-dichlorobenzene to give 1,2-dichloro-4-nitrobenzene, followed by hydrogenation of the nitro group with Raney nickel to give 3,4-dichloroaniline. Acylation of the amine with propanoyl chloride yields propanil .


Molecular Structure Analysis

The molecular formula of Propanil is C9H9Cl2NO . The average mass is 218.080 Da and the monoisotopic mass is 217.006119 Da .


Physical And Chemical Properties Analysis

Propanil is a white crystalline solid . It has a melting point of 91 to 93°C . It is moderately soluble in water and has a low volatility . It is not expected to leach to groundwater and is not usually persistent in soil or water systems .

Scientific Research Applications

  • Microbial Degradation : Propanil is primarily transformed in nature to 3,4-dichloroaniline (DCA), which is more slowly biodegradable. Research has investigated microbial ecology and kinetics for enhanced biological removal of propanil and DCA from contaminated waters. Changes in microbial population structure were noted during the process, highlighting the potential for bioremediation strategies (Carvalho et al., 2010).

  • Effects on Non-Target Aquatic Organisms : Propanil's toxicity to non-target aquatic organisms has been studied, emphasizing the importance of understanding herbicide toxicity due to the risk of water contamination from agricultural applications. This study provided comparative toxicity data on a range of species including amphibians, insects, and crustacea (Moore et al., 1998).

  • Nephrotoxicity Studies : In vitro studies have shown that propanil is a nephrotoxicant. It causes cytotoxicity in isolated renal cortical cells, which is not primarily due to metabolites resulting from hydrolysis but potentially due to a metabolite from propanil oxidation (Rankin et al., 2008).

  • Impact on Hepatic Microsomal Drug-Metabolizing Enzymes : Propanil's effects on hepatic microsomal drug-metabolizing enzymes in rats have been explored. It was found that propanil can induce hydroxylation of itself and its metabolite, 3,4-dichloroaniline, suggesting interactions with liver enzymes (McMillan et al., 1990).

  • Toxicity in Anurans : Propanil's lethal and sublethal effects on embryos and tadpoles of various anuran species were studied, showing species-specific sensitivity and potential risks to amphibian populations (Velásquez et al., 2016).

  • Methemoglobinemia Detection : A study in Sri Lanka focused on a color reference chart for semi-quantitatively determining methemoglobinemia caused by propanil poisoning, showing its potential for improving survival rates in propanil poisoning cases (Shihana et al., 2016).

Safety And Hazards

Propanil is classified as having acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It may cause burns to skin and eyes . Inhalation of Asbestos dust may have a damaging effect on the lungs .

Future Directions

The persistence of propanil in soil and aquatic environments along with the possible accumulation of toxic degradation products, such as chloroanilines, is of environmental concern . A continuous small-scale bioprocess to degrade the herbicide propanil, its main catabolic by-product, 3,4-dichloroaniline (3,4-DCA), and the herbicide adjuvants is being carried out . This represents a promising future direction for managing the environmental impact of Propanil.

properties

IUPAC Name

N-(3,4-dichlorophenyl)propanamide
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InChI

InChI=1S/C9H9Cl2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
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InChI Key

LFULEKSKNZEWOE-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)Cl
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Molecular Formula

C9H9Cl2NO, Array
Record name PROPANIL
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DSSTOX Substance ID

DTXSID8022111
Record name N-(3,4-Dichlorophenyl)propanamide
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Molecular Weight

218.08 g/mol
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Physical Description

Propanil appears as colorless to brown crystals. Non corrosive. Used as an herbicide., White solid; [Merck Index] Colorless, white, or light brown odorless solid; [HSDB] Medium to dark grey solid; Formulated as emulsifiable, soluble, and flowable concentrate liquids and as water dispersible granules; [Reference #2], COLOURLESS CRYSTALS.
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Boiling Point

351 °C
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Flash Point

>100 °C
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Solubility

Solubility in water at room temperature: 225 ppm, In water 130 mg/L at 20 °C; in isopropanol and dichloromethane >200 g/L at 20 °C, toluene 50-100 g/L at 20 °C, and hexane <1 g/L at 20 °C; in benzene 7X10+4 mg/L at 25 °C, acetone 1.7X10+6 mg/L at 25 °C, and ethanol 1.1X10+6 mg/L at 25 °C., Sparingly soluble in aromatic solvents, In water, 152 mg/L at 25 °C, Solubility in water, g/l at 20 °C: 0.13 (very poor)
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Density

1.25 g/cu cm at 25 °C, Density (at 25 °C): 1.4 g/cm³
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Vapor Pressure

0.00000091 [mmHg], 0.121 mPa (9.08X10-7 mm Hg) at 25 °C; 12 mPa (9.0X10-5 mm Hg) at 60 °C, Vapor pressure, Pa at 60 °C: 0.012
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Mechanism of Action

In this study, /investigators/ examined both the direct and indirect effects of /propanil (PRN)/ exposure on /cytotoxic T lymphocytes (CTL)/ activation and effector cell function to gauge its likely impact on cell-mediated immunity. Initial experiments addressed whether PRN alters the class I major histocompatibility complex (MHC) pathway for antigen processing and presentation by antigen-presenting cells (APCs) , thereby indirectly affecting effector function. These experiments demonstrated that PRN does not impair the activation of CTLs by PRN-treated APCs. Subsequent experiments addressed whether PRN treatment of CTLs directly inhibits their activation and revealed that 1 degrees alloreactive CTLs exposed to PRN are unimpaired in their proliferative response and only marginally inhibited in their lytic activity. Surprisingly, secondary stimulation of these alloreactive CTL effectors, however, even in the absence of further PRN exposure, resulted in complete abrogation of CTL lytic function and a delayed but significant long-term effect on CTL responsiveness. These findings may have important implications for the diagnosis and clinical management of anomalies of cell-mediated immunity resulting from environmental exposure to various herbicides and other pesticides., ... Previous studies have demonstrated that treatment of the IC-21 macrophage cell line with DCPA resulted in changes of critical macrophage functions, including a decrease in cytokine production, and in the ability to phagocytize and kill bacteria. To understand the mechanism involved in the propanil induced changes, a proteomics analysis was undertaken. For this study, IC-21 cells were exposed to 100 uM propanil or ethanol (vehicle) and stimulated with lipopolysaccharide. After 30 min of exposure, cytosolic fraction was isolated and analyzed by two-dimensional gel electrophoresis. Differential statistical analysis identified 12 spots that were all decreased in the propanil exposed cells compared to vehicle. Mass spectrometry analysis was used to identify the proteins, which was later confirmed by other methods. One of these proteins, Sorting Nexin 6 (SNX6) interacts with the TGF-beta family of receptor serine-threonine kinases and associates with early endosomes during intracellular receptor trafficking. Another protein, H+-ATPase functions as a cytoplasmic pH-regulator promoting acidification of intracellular compartments in macrophages during the respiratory burst. A third protein, fibroblast growth factor regulated-1 (FR-1) protein induced by FGF-1 stimulation is important for enhancement of phagocytosis and plays a role in promoting inflammation. Confirmation of other significantly changed proteins and linking their identity to the alterations in macrophage function is currently in progress. Together the data from toxicoproteomics analysis provides an additional evidence of the mechanism by which propanil suppresses macrophage functions., Stimulation of T cells through the T-cell receptor results in the activation of a series of signaling pathways that leads to the secretion of interleukin (IL)-2 and cell proliferation. Influx of calcium (Ca(2+)) from the extracellular environment, following internal Ca(2+) store depletion, provides the elevated and sustained intracellular calcium concentration ([Ca(2+)](i)) critical for optimal T-cell activation. Our laboratory has documented that exposure to the herbicide 3,4-dichloropropionanilide (DCPA) inhibits intracellular signaling events that have one or more Ca(2+) dependent steps. Herein we report that DCPA attenuates the normal elevated and sustained [Ca(2+)](i) that follows internal store depletion in the human leukemic Jurkat T cell line and primary mouse T cells. DCPA did not alter the depletion of internal Ca(2+) stores when stimulated by anti-CD3 or thapsigargin demonstrating that early inositol 1,4,5-triphosphate-mediated signaling and depletion of Ca(2+) stores were unaffected. 2-Aminoethyldiphenol borate (2-APB) is known to alter the store-operated Ca(2+) (SOC) influx that follows Ca(2+) store depletion. Exposure of Jurkat cells to either DCPA or 50 uM 2-APB attenuated the increase in [Ca(2+)](i) following thapsigargin or anti-CD3 induced store depletion in a similar manner. At low concentrations, 2-APB enhances SOC influx but this enhancement is abrogated in the presence of DCPA. This alteration in [Ca(2+)](i), when exposed to DCPA, significantly reduces nuclear levels of nuclear factor of activated T cells (NFAT) and IL-2 secretion. The plasma membrane polarization profile is not altered by DCPA exposure. Taken together, these data indicate that DCPA inhibits T-cell activation by altering Ca(2+) homeostasis following store depletion., Toxic signs after ip doses of 200 to 800 mg/kg of the herbicide propanil in mice included central nervous system depression, loss of reflex, cyanosis and death at the higher doses. Pretreatment with tri-o-cresylphosphate (triorthotolyl phosphate, TOTP), an esterase inhibitor, prevented cyanosis but slightly enhanced the CNS depressant actions of propanil. Propanil and a probable hydrolytic metabolite, 3,4-dichloroaniline (DCA), produced methemoglobinemia in mice. Comparison of the time- and dose-response relationships for equimolar doses of propanil and DCA showed that DCA was more potent and had a faster onset of methemoglobin production than propanil. The hydrolysis of propanil to yield 3,4-dichloroaniline by liver homogenates was completely inhibited 18 hr after mice were given 125 mg/kg of TOTP. Methemoglobin formation after propanil was inhibited in mice pretreated with 125 mg/kg of TOTP, but TOTP did not affect DCA-induced methemoglobinemia. Inhibition of propanil-amidase activity and propanil-induced methemoglobinemia had similar TOTP dose- and time-response relationships. Pretreatment with SKF-525A inhibited and phenobarbital pretreatment slightly increased both propanil- and DCA-induced methemoglobin formation. Neither pretreatment affected normal liver propanilamidase activity.
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Impurities

/The/ contaminants are 3,4,3',4'-tetrachloroazobenzene and /3,4,3',4'-tetrachloroazobenzene's/ oxy derivative... ., Presence of TCAB (3,3',4,4'-tetrachloroazobenzene) was determined by HPLC in 3,4-dichloroaniline, & in the herbicides (propanil, diuron, linuron & neburon) made from 3,4-dichloroaniline.
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Product Name

Propanil

Color/Form

White crystalline solid /Purity not provided/, Colorless crystals /Purity not provided/, Light brown solid (pure), Dark oily liquid, Solid, white-gray

CAS RN

709-98-8
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Record name N-(3,4-Dichlorophenyl)propanamide
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Melting Point

92 °C, 92-93 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,700
Citations
H Chisako, PC Kearney - Journal of agricultural and food …, 1970 - ACS Publications
… propanil) was studied in five different soiltypes at two concentrations. Soil type influenced propanil … 14C02 evolution from carbonyl-14C-propanil was rapid and varied between 60 and 80…
Number of citations: 163 pubs.acs.org
E Kanawi, AR Van Scoy, R Budd… - Toxicological & …, 2016 - Taylor & Francis
… In this paper, we have reviewed the relevant literature and address propanil's chemistry, … Few studies have examined the fate of propanil in the atmosphere. Propanil may exist in the …
Number of citations: 25 www.tandfonline.com
RJ Smith - Weeds, 1965 - cambridge.org
… propanil burned leaves of rice and grass more than propanil alone, but they did not increase the effective ness of propanil … cent by weight mixed with propanil at 2 and 3 lb/A gave 85 to …
Number of citations: 55 www.cambridge.org
JV Pothuluri, JA Hinson… - Journal of environmental …, 1991 - Wiley Online Library
… and acute toxicities of propanil and other chemicals in fish and aquatic invertebrates. The purpose of this review is to discuss the persistence of propanil metabolites, their toxicity and …
Number of citations: 63 acsess.onlinelibrary.wiley.com
KW Moilanen, DG Crosby - Journal of Agricultural and Food …, 1972 - ACS Publications
… The principal pathways of propanil photodecomposition were: replacement of chlorine … Propanil and its benzenoid photolysis products were not appreciably volatile, and only propanil …
Number of citations: 50 pubs.acs.org
AM Baltazar, RJ Smith - Weed Technology, 1994 - cambridge.org
… and to compare herbicide treatments for control of propanil-… of propanil + thiobencarb applied POST controlled propanil-resistant barnyardgrass. In five of six experiments, propanil failed …
Number of citations: 149 www.cambridge.org
MJ Villarroel, E Sancho, MD Ferrando, E Andreu - Chemosphere, 2003 - Elsevier
Acute and chronic toxicity tests with propanil were conducted on Daphnia magna. The 24 … propanil concentrations (0.07, 0.10, 0.21 and 0.55 mg/l) during 21 days. The effect of propanil …
Number of citations: 134 www.sciencedirect.com
L Carena, M Minella, F Barsotti… - Environmental …, 2017 - ACS Publications
When irradiated in paddy-field water, propanil (PRP) undergoes photodegradation by direct photolysis, by reactions with • OH and CO 3 •– , and possibly also with the triplet states of …
Number of citations: 38 pubs.acs.org
TCR Santos, JC Rocha, RM Alonso… - … science & technology, 1998 - ACS Publications
… of the herbicide propanil in water samples varied from 1.9 to 55.9 μg/L. Propanil degraded … that DCA formation took place after propanil application. These field results compared …
Number of citations: 66 pubs.acs.org
EF Scherder, RE Talbert, ML Lovelace - Weed Technology, 2005 - cambridge.org
… mixed with halosulfuron, propanil, or triclopyr… propanil-resistant barnyardgrass when applied alone; when mixed with halosulfuron, propanil, or triclopyr; and when halosulfuron, propanil…
Number of citations: 42 www.cambridge.org

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